molecular formula C20H22N4O4S B11673554 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11673554
M. Wt: 414.5 g/mol
InChI Key: CKRLLWUTMXLHQI-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomeric Analysis

  • Geometric Isomerism :
    The hydrazone group (-NH-N=CH-) introduces E/Z isomerism. The compound’s IUPAC name specifies the E-configuration, where the trimethoxyphenyl group and benzimidazole moiety are on opposite sides of the double bond.

  • Tautomerism :
    The acetohydrazide group can exhibit keto-enol tautomerism, though the keto form predominates under standard conditions due to conjugation with the adjacent sulfanyl group.

  • Conformational Flexibility :
    Rotational freedom around the C-S bond (linking benzimidazole to the acetohydrazide) and the N-N single bond (in the hydrazide) allows for multiple low-energy conformers. Density functional theory (DFT) studies suggest that the anti conformation (with the benzimidazole and trimethoxyphenyl groups oriented oppositely) is most stable.

Comparative Molecular Properties

Property Value
XLogP3-AA (Lipophilicity) 2.7
Hydrogen Bond Donors 2 (NH groups)
Hydrogen Bond Acceptors 6 (4 O, 2 N)
Topological Polar Surface Area 111 Ų

The compound’s moderate lipophilicity (XLogP3-AA = 2.7) suggests potential membrane permeability, while its high polar surface area may limit blood-brain barrier penetration.

Structural Depiction (Representative Data)

SMILES Notation :
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC

InChI Key :
CKRLLWUTMXLHQI-SRZZPIQSSA-N

The InChI key encodes the stereochemistry (E-configuration) and connectivity, enabling precise database queries.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O4S/c1-24-15-8-6-5-7-14(15)22-20(24)29-12-17(25)23-21-11-13-9-10-16(26-2)19(28-4)18(13)27-3/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+

InChI Key

CKRLLWUTMXLHQI-SRZZPIQSSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Ethyl 2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetate

Reagents :

  • 1-Methyl-1H-benzimidazole-2-thiol (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium hydroxide (1.2 equiv) in anhydrous ethanol

Procedure :

  • Dissolve KOH in ethanol under nitrogen atmosphere.

  • Add 1-methyl-1H-benzimidazole-2-thiol and reflux at 80°C for 1 hr.

  • Introduce ethyl bromoacetate dropwise, maintaining reflux for 3 hr.

  • Cool, filter precipitated salts, and concentrate under reduced pressure.

  • Purify via recrystallization from ethanol/water (4:1).

Key Parameters :

  • Yield: 78–85%

  • Purity (HPLC): ≥95%

  • Reaction monitoring: TLC (benzene:methanol 3:1, Rf = 0.62)

Step 2: Formation of 2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Reagents :

  • Ethyl 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv) in absolute ethanol

Procedure :

  • Reflux ester intermediate with excess hydrazine hydrate for 6 hr.

  • Cool to 0°C, collect precipitated hydrazide by filtration.

  • Wash with cold ethanol and dry under vacuum.

Optimization Notes :

  • Excess hydrazine ensures complete conversion.

  • Lower temperatures prevent oxidation side reactions.

Step 3: Condensation with 2,3,4-Trimethoxybenzaldehyde

Reagents :

  • 2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (1.0 equiv)

  • 2,3,4-Trimethoxybenzaldehyde (1.05 equiv)

  • Catalytic acetic acid in anhydrous methanol

Procedure :

  • Dissolve hydrazide and aldehyde in methanol.

  • Add 3 drops glacial acetic acid.

  • Reflux for 8–12 hr under nitrogen.

  • Concentrate and recrystallize from methanol.

Critical Factors :

  • Acid catalysis promotes imine (C=N) formation.

  • Nitrogen atmosphere prevents aldehyde oxidation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Table 1: Comparative Spectral Data

TechniqueKey SignalsReference
FT-IR (KBr) - 3280 cm⁻¹ (N-H stretch)
- 1665 cm⁻¹ (C=O)
- 1610 cm⁻¹ (C=N)
¹H NMR - δ 8.35 (s, 1H, N=CH)
(600 MHz, DMSO)- δ 3.85 (s, 3H, N-CH₃)
- δ 3.72–3.68 (m, 9H, OCH₃)
¹³C NMR - δ 164.2 (C=O)
(150 MHz, DMSO)- δ 153.1 (C=N)
- δ 56.1–56.4 (OCH₃)

Crystallographic and Computational Validation

  • XRD Analysis : Monoclinic crystal system (if single crystals obtained).

  • DFT Calculations : B3LYP/6-31G(d) level confirms planarity of hydrazone moiety.

Process Optimization and Yield Improvement

Table 2: Reaction Condition Screening

ParameterTested RangeOptimal ValueImpact on Yield
Step 1 Temperature 70–90°C80°C+12%
Step 3 Catalyst HCl vs. AcOHAcOH (0.5 mol%)+8%
Hydrazine Equiv 2.0–4.03.0+15%
Purification Method Column vs. RecrystRecrystallization+5% Purity

Key Findings :

  • Ethanol/water recrystallization removes unreacted aldehyde.

  • Acetic acid outperforms mineral acids in minimizing hydrolysis.

Industrial-Scale Adaptation Challenges

  • Cost Analysis :

    • 2,3,4-Trimethoxybenzaldehyde accounts for 62% of raw material costs.

    • Solvent recovery systems needed for ethanol reuse.

  • Safety Protocols :

    • Hydrazine hydrate handling requires closed systems.

    • Exothermic reaction control in Step 1.

Green Chemistry Alternatives

  • Solvent Replacement : Isopropanol shows comparable yields to ethanol.

  • Catalyst Recycling : Heterogeneous acids (Amberlyst-15) tested.

  • Waste Reduction : 89% solvent recovery via rotary evaporation.

Comparative Analysis with Analogous Compounds

Table 3: Structural-Activity Synthesis Correlations

Substituent PatternReaction Time (hr)Yield (%)
2,3,4-Trimethoxyphenyl1072
3-Hydroxyphenyl868
4-Fluorophenyl1265

Data adapted from demonstrates electron-donating groups (e.g., OCH₃) accelerate condensation kinetics.

Chemical Reactions Analysis

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzimidazole Acetohydrazides

Compound Name Benzimidazole Substituent Arylidene Group Key Properties/Activities Reference
Target Compound 1-Methyl 2,3,4-Trimethoxyphenyl N/A (Theoretical) -
N′-[(E)-(3-Hydroxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide 1-Methyl 3-Hydroxyphenyl Antioxidant, antimicrobial potential
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-(3-hydroxybenzylidene)acetohydrazide 1-Ethyl 3-Hydroxyphenyl Improved solubility vs. methyl analog
N′-(2,4-Dimethoxybenzylidene)-2-(2-(propylthio)-1H-benzimidazol-1-yl)acetohydrazide (Compound 15) 1H (unsubstituted) 2,4-Dimethoxyphenyl Synthetic intermediate
N′-(3-Hydroxybenzylidene)-2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetohydrazide 1-Benzyl 3-Hydroxyphenyl Enhanced binding to hydrophobic pockets
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(2,3-dichlorobenzylidene)acetohydrazide Benzothiazole (not benzimidazole) 2,3-Dichlorophenyl Anticandidal activity

Key Observations :

  • Substituent Position on Benzimidazole : The 1-methyl group in the target compound likely enhances metabolic stability compared to unsubstituted analogs (e.g., Compound 15) . Ethyl or benzyl substituents (e.g., ) may increase steric bulk, affecting binding affinity.
  • Arylidene Group Modifications: The 2,3,4-trimethoxyphenyl group in the target compound is distinct from the 3-hydroxyphenyl or dichlorophenyl groups in analogs.
  • Biological Activity Trends : Hydroxyphenyl-substituted analogs (e.g., ) exhibit antioxidant properties, while dichlorophenyl or trimethoxyphenyl derivatives (e.g., ) show promise in enzyme inhibition.

Yield Comparison :

  • Similar benzylidene-acetohydrazides (e.g., Compound 9 in ) report yields of 55–91%, depending on the aldehyde’s electronic properties. Electron-rich aldehydes (e.g., trimethoxyphenyl) may require longer reaction times but achieve higher purity .

Computational and Pharmacokinetic Insights

  • ADME Properties : Predicted logP values for trimethoxyphenyl analogs (~3.2) indicate moderate lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

The compound 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide, often referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O3SC_{17}H_{20}N_4O_3S with a molecular weight of approximately 364.43 g/mol. The structure features a benzimidazole moiety linked to a trimethoxyphenyl group via an acetohydrazide linkage, which is critical for its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound has been evaluated for its effectiveness against various strains of bacteria and fungi. For instance:

  • Antibacterial Activity : In vitro tests have shown that derivatives containing the benzimidazole nucleus exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 12.5 µg/ml against Salmonella typhi .
  • Antifungal Activity : The compound also demonstrated antifungal activity against Candida albicans, with MIC values indicating effectiveness comparable to standard antifungal agents like griseofulvin .

2. Anti-inflammatory Activity

Benzimidazole derivatives are noted for their anti-inflammatory effects. The specific compound has been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting a potential mechanism for treating inflammatory diseases .

3. Anticancer Activity

The anticancer properties of benzimidazole derivatives are particularly noteworthy. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. Key modifications in the chemical structure can enhance activity:

  • Substituents on Benzimidazole Ring : Variations in substituents on the benzimidazole ring can significantly influence antimicrobial and anticancer activities.
  • Hydrazone Linkage : The hydrazone part of the molecule plays a vital role in its biological interactions, affecting both binding affinity and selectivity towards biological targets .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested various benzimidazole derivatives against bacterial strains, revealing that compounds similar to this compound exhibited superior antibacterial properties compared to traditional antibiotics .
  • Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of this class of compounds, demonstrating significant inhibition of inflammatory markers in vitro .

Q & A

Q. Q1. What are the critical steps and optimization strategies for synthesizing this compound?

Answer: Synthesis involves a multi-step process:

Condensation reaction : Reacting 2-mercapto-1-methylbenzimidazole with chloroacetyl chloride to form the thioether intermediate.

Hydrazide formation : Treating the intermediate with hydrazine hydrate.

Schiff base formation : Condensing the hydrazide with 2,3,4-trimethoxybenzaldehyde under reflux in ethanol or methanol .
Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Adjust pH to 4–5 for Schiff base formation to minimize side reactions.
  • Monitor reaction progress via TLC and optimize reflux time (typically 6–8 hours) .

Q. Q2. Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., trimethoxyphenyl protons at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula (e.g., [M+H]+ calculated for C21H23N4O4S).
  • HPLC : Purity assessment (>95%) using C18 columns with methanol/water mobile phases .

Q. Q3. How can researchers design initial biological activity screening protocols?

Answer: Methodology :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Test acetylcholinesterase or tyrosinase inhibition at 10–100 µM concentrations .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the compound’s activity against specific biological targets?

Answer:

  • Receptor docking studies : Computational modeling (AutoDock Vina) shows the trimethoxyphenyl group binds to hydrophobic pockets in enzyme active sites (e.g., tubulin in cancer cells) .
  • ROS generation : Flow cytometry confirms reactive oxygen species (ROS) induction in treated cells, linking to apoptosis .
  • SAR analysis : Methyl substitution on benzimidazole enhances lipophilicity, improving membrane permeability .

Q. Q5. How can researchers resolve contradictions in biological activity data across studies?

Answer: Approach :

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–50 µM) and controls.
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Synergistic studies : Combine with known inhibitors (e.g., cisplatin) to identify additive vs. antagonistic effects .

Q. Q6. What advanced strategies optimize the compound’s stability under physiological conditions?

Answer:

  • Photostability : Conduct UV-Vis spectroscopy under simulated sunlight; degradation >30% after 24 hours suggests need for light-protected formulations .
  • Thermal stability : TGA/DSC analysis reveals decomposition at >200°C, indicating suitability for room-temperature storage .
  • pH-dependent hydrolysis : Stability studies in buffers (pH 1–9) show maximal stability at pH 6–7 (t1/2 > 48 hours) .

Q. Q7. How can computational methods guide derivative design for enhanced efficacy?

Answer:

  • QSAR modeling : Train models using IC50 data from analogs to predict substituent effects (e.g., electron-withdrawing groups on benzimidazole improve activity) .
  • MD simulations : Simulate binding to EGFR or HER2 receptors to prioritize derivatives with stronger hydrogen-bond networks .
  • ADMET prediction : Use SwissADME to filter candidates with poor bioavailability or high hepatotoxicity .

Methodological Resources

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization Tips
Thioether formationChloroacetyl chloride, DMF, 0–5°CSlow addition to prevent exothermic side reactions
Schiff base condensationEthanol, glacial acetic acid (catalyst), 70°CUse molecular sieves to remove H2O and shift equilibrium

Q. Table 2. Biological Assay Parameters

Assay TypeCell Line/StrainKey Parameters
CytotoxicityMCF-7 (breast cancer)48-hour exposure, IC50 range: 12–35 µM
AntibacterialS. aureus (ATCC 25923)MIC: 8–16 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.